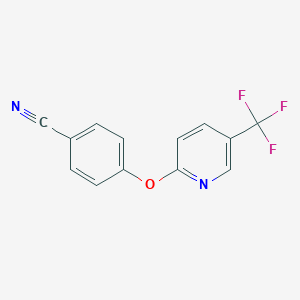

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Description

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJCIVGKWLASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352161 | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-01-7 | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a versatile building block in medicinal chemistry and materials science. This document delves into its synthesis, structural elucidation, and key chemical characteristics, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented is grounded in established scientific literature and provides a practical framework for the utilization of this compound in advanced research applications.

Introduction

This compound, with the CAS number 175277-01-7, is a synthetic organic compound characterized by a diaryl ether linkage connecting a trifluoromethyl-substituted pyridine ring and a benzonitrile moiety.[1][2][3] This unique molecular architecture imparts a combination of desirable properties, including enhanced lipophilicity and metabolic stability, making it a compound of significant interest in the development of novel therapeutic agents and functional materials.[1] The presence of the trifluoromethyl group, a well-known bioisostere, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] This guide will explore the fundamental chemical properties of this compound, providing a technical foundation for its application in various scientific endeavors.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are critical determinants of its behavior in chemical and biological systems.

Structural Analysis

The molecule consists of three key functional components: a pyridine ring, a benzonitrile group, and a trifluoromethyl substituent. The ether linkage connects the 2-position of the pyridine ring to the 4-position of the benzonitrile. The trifluoromethyl group is situated at the 5-position of the pyridine ring, a position that significantly influences the electronic properties of the heterocyclic system.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 175277-01-7 | [1][2][3] |

| Molecular Formula | C₁₃H₇F₃N₂O | [1][3] |

| Molecular Weight | 264.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow powder/solid | [1] |

| Melting Point | 85 °C | [2] |

| Purity | ~95% | [1] |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1][2] |

| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [1][2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Synthetic Strategy: The Williamson Ether Synthesis Analogue

The most common synthetic route involves the coupling of two key precursors: 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol.[1] This transformation is analogous to the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9] In this case, the phenoxide generated from 4-cyanophenol acts as the nucleophile, attacking the electron-deficient pyridine ring.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established SNAr mechanism. The key steps are:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of 4-cyanophenol, forming the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide attacks the C-2 position of the 2-chloro-5-(trifluoromethyl)pyridine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the pyridine nitrogen and the trifluoromethyl group.[10][11][12][13][14]

-

Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing groups.[11]

-

Elimination of Leaving Group: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final diaryl ether product.

The regioselectivity of the nucleophilic attack at the 2-position of the pyridine ring is a critical aspect of this synthesis. Attack at the 2- and 4-positions is favored because the resulting anionic intermediate can delocalize the negative charge onto the electronegative nitrogen atom, providing significant resonance stabilization.[10][12]

Detailed Experimental Protocol

A representative experimental procedure is outlined below:

-

Reactant Preparation: To a solution of 4-cyanophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. Stir the mixture until the deprotonation is complete.

-

Addition of Electrophile: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine in the same solvent to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzonitrile rings. The protons on the benzonitrile ring will likely appear as two doublets in the downfield region. The protons on the pyridine ring will also exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (264.20 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

A strong, sharp peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

-

C-O-C stretching vibrations for the diaryl ether linkage.

-

C=C and C=N stretching vibrations characteristic of the aromatic rings.

Chemical Reactivity and Potential Transformations

The functional groups present in this compound offer opportunities for further chemical modifications.

-

Hydrolysis of the Nitrile: The benzonitrile moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid. This transformation opens up avenues for the synthesis of amides, esters, and other carboxylic acid derivatives.[1]

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The benzonitrile ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile group. However, the pyridine ring can potentially undergo electrophilic substitution, although the trifluoromethyl group is also deactivating.

-

Nucleophilic Substitution on the Trifluoromethyl Group: Under specific and often harsh conditions, the trifluoromethyl group can participate in nucleophilic substitution reactions.[1]

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

This compound serves as a key building block in the synthesis of biologically active molecules. The trifluoromethylpyridine moiety is found in a number of approved drugs and clinical candidates.[4] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity to protein targets through favorable interactions. The diaryl ether scaffold is also a common feature in many pharmacologically active compounds. This molecule has been investigated for its potential as an anti-cancer agent, with some studies suggesting it may induce apoptosis and cell cycle arrest in certain cancer cell lines.[1]

Materials Science

The rigid, aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of advanced materials. For example, it could be used as a monomer or a precursor for the synthesis of polymers with specific electronic or thermal properties.[1] The nitrile group can also be a site for polymerization or cross-linking reactions.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through a nucleophilic aromatic substitution reaction, is well-understood and scalable. The presence of the trifluoromethyl group and the nitrile functionality provides a combination of desirable physicochemical properties and reactive handles for further chemical elaboration. This technical guide has provided a comprehensive overview of its chemical properties, serving as a valuable resource for researchers and scientists working with this versatile compound.

References

- This compound - Smolecule. (URL: )

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (URL: )

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: )

- 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 - ChemicalBook. (URL: )

- What is 4-Cyanophenol and how is it used? - FAQ - Guidechem. (URL: )

- Why does nucleophilic aromatic substitution occur

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: )

- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (URL: )

- Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Public

- 4-Cyanophenol - Six Chongqing Chemdad Co. ,Ltd. (URL: )

- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: )

- Williamson Ether Synthesis. (URL: )

- 2 - Supporting Inform

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: )

- This compound. (URL: )

- 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. (URL: )

- Williamson ether synthesis - Wikipedia. (URL: )

- Williamson Ether Synthesis - Chemistry Steps. (URL: )

- Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )

- 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum - ChemicalBook. (URL: )

- 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum - ChemicalBook. (URL: )

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: )

Sources

- 1. Buy this compound | 175277-01-7 [smolecule.com]

- 2. This compound [acrospharma.co.kr]

- 3. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7 [matrix-fine-chemicals.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 18. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS Number: 175277-01-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a synthetic organic compound with significant potential in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery, particularly in oncology.[1][2] This document details its chemical properties, a validated synthesis protocol, and explores its probable mechanism of action as a kinase inhibitor within the MAPK/ERK signaling pathway. Furthermore, it outlines key experimental workflows for evaluating its biological activity, including assays for assessing its impact on cell cycle progression and apoptosis. This guide is intended to serve as a foundational resource for researchers investigating this molecule and similar trifluoromethylpyridine-containing compounds for therapeutic applications.

Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery

The landscape of modern medicinal chemistry is continually evolving, with a constant demand for novel molecular scaffolds that offer improved pharmacological properties.[2] Among these, trifluoromethylpyridine (TFMP) derivatives have emerged as a critical class of compounds, recognized for their profound impact on the efficacy and developability of new therapeutic agents.[2] The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, into the pyridine ring imparts several advantageous characteristics to a molecule.[2] These include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often leads to an extended plasma half-life and improved pharmacokinetic profile.

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and reach intracellular targets.[2]

-

Modulation of Physicochemical Properties: The presence of the -CF3 group can influence the pKa of nearby functional groups and alter the overall electronic distribution of the molecule, potentially leading to stronger and more selective interactions with biological targets.[2]

-

Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can facilitate favorable interactions within the binding pockets of target proteins, leading to enhanced potency.[2]

This compound (Figure 1) is a prime example of a molecule that leverages these properties. Its structure, featuring a trifluoromethylpyridine core linked to a benzonitrile moiety via an ether bond, makes it a subject of interest for the development of targeted therapies.[1]

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175277-01-7 | [3] |

| Molecular Formula | C13H7F3N2O | [1] |

| Molecular Weight | 264.20 g/mol | [1] |

| Appearance | White to yellow powder | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A representative and efficient protocol involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol in the presence of a base and a copper catalyst.[1]

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine

-

4-cyanophenol

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-cyanophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.[1]

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Biological Activity and Mechanism of Action

While specific preclinical data for this compound is not extensively available in the public domain, its structural motifs strongly suggest activity as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, survival, and angiogenesis.[4][5] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers.[2][4] Consequently, the kinases within this pathway, particularly RAF, MEK, and ERK, are highly validated targets for anticancer drug development.[4][5][6]

Postulated Mechanism of Action

Given that numerous trifluoromethylpyridine-containing compounds have been developed as inhibitors of kinases in the MAPK pathway, it is highly probable that this compound exerts its anticancer effects through a similar mechanism.[2][4] The proposed mechanism involves the inhibition of one or more kinases in the RAF-MEK-ERK cascade, leading to a blockade of downstream signaling. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1]

Caption: Postulated mechanism of action via inhibition of the MAPK/ERK signaling pathway.

Experimental Evaluation of Biological Activity

To elucidate the anticancer potential of this compound, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Table 2: Template for Cell Viability Data (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| BxPC-3 | Pancreatic Cancer | Data to be determined |

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Protocol:

-

Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.[9][10][11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Future Directions and Applications

This compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

-

Target Identification and Validation: Elucidating the specific kinase target(s) of the compound through biochemical and cellular assays is crucial for understanding its mechanism of action and for guiding further optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound will help to identify key structural features that contribute to its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models of cancer is a critical step in its development as a potential therapeutic.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound is essential for determining its drug-like properties and safety profile.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery, primarily due to the advantageous properties conferred by its trifluoromethylpyridine moiety. While further research is needed to fully characterize its biological activity and therapeutic potential, this technical guide provides a solid foundation for researchers to build upon. The synthesis protocols, proposed mechanism of action, and experimental workflows outlined herein will facilitate the continued investigation of this and related compounds as potential next-generation targeted therapies for cancer and other diseases.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Raf kinase inhibitors in oncology - PubMed. (URL: [Link])

-

Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC - NIH. (URL: [Link])

-

Combination of a MEK inhibitor at sub-MTD with a PI3K/mTOR inhibitor significantly suppresses growth of lung adenocarcinoma tumors in Kras(G12D-LSL) mice - PubMed. (URL: [Link])

-

New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed. (URL: [Link])

-

MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - ResearchGate. (URL: [Link])

-

Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (URL: [Link])

-

Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC - PubMed Central. (URL: [Link])

-

Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - MDPI. (URL: [Link])

-

Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PubMed Central. (URL: [Link])

-

MEK and RAF inhibitors for BRAF-mutated cancers - PubMed. (URL: [Link])

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

-

Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

-

Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (URL: [Link])

-

Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC - NIH. (URL: [Link])

-

This compound - Acros Pharmatech. (URL: [Link])

-

Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - NIH. (URL: [Link])

-

Basic Methods of Cell Cycle Analysis - MDPI. (URL: [Link])

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

-

Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated - PubMed. (URL: [Link])

-

(A) Flow cytometric study of apoptosis utilizing the Annexin V/PI... - ResearchGate. (URL: [Link])

-

Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed. (URL: [Link])

-

Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (URL: [Link])

-

3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE - precisionFDA. (URL: [Link])

-

MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

Sources

- 1. Buy this compound | 175277-01-7 [smolecule.com]

- 2. MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7 [matrix-fine-chemicals.com]

- 4. Raf kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Combination of a MEK inhibitor at sub-MTD with a PI3K/mTOR inhibitor significantly suppresses growth of lung adenocarcinoma tumors in Kras(G12D-LSL) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile molecular weight

An In-Depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, outline robust analytical characterization methods, and discuss its significance and applications in modern research.

Molecular Overview and Physicochemical Properties

4-((5-(Trinamifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS No. 175277-01-7) is a synthetic organic compound featuring a sophisticated molecular architecture.[1][2][3] Its structure is defined by a central diaryl ether linkage connecting a benzonitrile ring and a pyridine ring substituted with a trifluoromethyl (CF₃) group.[1] This combination of functional groups—a cyano (C≡N) group, a CF₃ group, and a pyridyl scaffold—makes it a molecule of significant interest in medicinal chemistry and material science.[1]

The trifluoromethyl group is a crucial bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity and metabolic stability of the molecule, which are desirable attributes for drug candidates.[1] The pyridine ring is a common heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions.[1][4]

Key Physicochemical Data

The fundamental properties of the compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 175277-01-7 | [1][2][3] |

| Molecular Formula | C₁₃H₇F₃N₂O | [1][2] |

| Molecular Weight | 264.20 g/mol | [1][2] |

| IUPAC Name | 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [1][2] |

| Appearance | White to yellow powder | [1] |

| SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1][2] |

| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is reliable and scalable, making it suitable for both discovery and process chemistry environments. The protocol described below is a self-validating system, where successful synthesis is confirmed by the analytical characterization outlined in Section 3.0.

Causality of Experimental Design

The chosen reaction, a Williamson ether synthesis variant, relies on the activation of the pyridine ring by the electron-withdrawing trifluoromethyl group. This makes the C2 position of the pyridine highly electrophilic and susceptible to attack by a nucleophile. 4-Cyanophenol is deprotonated by a base (potassium carbonate) to form the more potent potassium cyanophenoxide nucleophile, which then displaces the chlorine atom on 2-chloro-5-(trifluoromethyl)pyridine. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows the reaction to be heated to drive it to completion, and its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-cyanophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Reaction Setup : Evacuate and backfill the flask with dry nitrogen gas. Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).

-

Heating : Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2-chloro-5-(trifluoromethyl)pyridine) is consumed (typically 8-16 hours).

-

Work-up : Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product as a white to yellow solid.[1]

Analytical Characterization: Validating Identity and Purity

Rigorous characterization is non-negotiable for ensuring the identity, purity, and structural integrity of the synthesized compound. The following workflow provides a self-validating system to confirm the successful synthesis from Section 2.0.

Analytical Workflow Diagram

Caption: Logical flow for the analytical characterization of the synthesized compound.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR : Will show distinct aromatic proton signals for both the pyridine and benzonitrile rings. The chemical shifts and coupling patterns confirm the substitution pattern.

-

¹⁹F NMR : Will display a singlet corresponding to the -CF₃ group, confirming its presence.

-

¹³C NMR : Provides data on the carbon framework, including the characteristic signals for the nitrile carbon and the carbon attached to the fluorine atoms.

-

-

Mass Spectrometry (MS) : This technique validates the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) should yield a mass measurement that corresponds to the molecular formula C₁₃H₇F₃N₂O within a few parts per million (ppm), confirming elemental composition.

-

Elemental Analysis : This method provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should align closely with the theoretical values calculated from the molecular formula, offering a final confirmation of purity.

Applications and Research Significance

This compound is not merely a laboratory chemical; it is a building block and a potential active pharmaceutical ingredient (API) with considerable research interest.

-

Medicinal Chemistry : The compound serves as a scaffold or intermediate in the synthesis of more complex molecules. Its structural motifs are associated with various biological activities. Research has indicated its potential as an anti-cancer agent, with some studies suggesting it may induce apoptosis and cell cycle arrest in certain cancer cell lines.[1] Molecular docking and interaction studies suggest it may bind effectively to specific therapeutic targets within cells.[1]

-

Material Science : The presence of polar (cyano) and highly fluorinated (trifluoromethyl) groups gives the molecule unique electronic properties.[1] This makes it and its derivatives candidates for advanced materials, such as those used in organic light-emitting diodes (OLEDs) or other optoelectronic applications.[5]

-

Structure-Activity Relationship (SAR) Studies : This molecule is an excellent tool for SAR studies.[1] Researchers can systematically modify the benzonitrile or pyridine rings to probe how structural changes affect biological activity, helping to design more potent and selective drug candidates.

References

-

4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. Molbase. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE. precisionFDA. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]

Sources

- 1. Buy this compound | 175277-01-7 [smolecule.com]

- 2. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7 [matrix-fine-chemicals.com]

- 3. 175277-01-7|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic compound 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS No. 175277-01-7). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of functional groups: a trifluoromethylated pyridine ring linked via an ether bond to a benzonitrile moiety. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity, while the diaryl ether scaffold is prevalent in numerous biologically active agents. This document details the compound's physicochemical properties, presents a robust, representative synthetic protocol based on established chemical principles, outlines expected analytical characterization data, and discusses its potential applications, particularly in the context of drug development as a potential anti-cancer agent. All methodologies are presented with a focus on procedural logic and safety, designed to be a self-validating resource for laboratory professionals.

Core Compound Identification and Properties

This compound is a diaryl ether distinguished by its trifluoromethyl-substituted heterocyclic ring. The strategic placement of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the molecule's electronic properties and potential for molecular interactions.

| Property | Value | Source(s) |

| IUPAC Name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [1][2] |

| CAS Number | 175277-01-7 | [1][2][3] |

| Molecular Formula | C₁₃H₇F₃N₂O | [1][2][3] |

| Molecular Weight | 264.21 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [1] |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1] |

| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [1][2] |

Rationale and Strategy for Synthesis

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electronic properties of the starting materials.

Causality Behind Experimental Choices:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring, combined with the potent electron-withdrawing effect of the trifluoromethyl group at the 5-position, renders the 2-position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack.

-

The Leaving Group: A halide, typically chlorine, at the 2-position of the pyridine (i.e., 2-chloro-5-(trifluoromethyl)pyridine) serves as an excellent leaving group, facilitating the substitution reaction.

-

The Nucleophile: The phenoxide ion, generated in situ from 4-cyanophenol by a mild base, is an effective nucleophile for this transformation.

-

The Solvent and Base: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the base's cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity. An inorganic base such as potassium carbonate (K₂CO₃) is sufficiently strong to deprotonate the phenol without causing unwanted side reactions.

The overall synthetic workflow is depicted below.

Sources

- 1. Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]

- 3. WO2020250186A1 - Novel improved method for synthesizing diaminophenothiazine compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: Synthesis, Properties, and Therapeutic Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a molecule of significant interest in medicinal chemistry. The presence of a trifluoromethyl group on the pyridine ring, linked via an ether bridge to a benzonitrile moiety, confers unique physicochemical properties that are correlated with notable biological activity.[1] This document details the synthetic rationale, spectroscopic characterization, and explores the accumulating evidence for its potential as an anti-cancer therapeutic. The narrative is structured to provide not just procedural information but also the underlying scientific reasoning to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the therapeutic potential of any compound lies in a thorough characterization of its molecular structure and properties.

SMILES String: C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F[2]

Molecular Formula: C₁₃H₇F₃N₂O[2]

Molecular Weight: 264.21 g/mol [2]

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

| IUPAC Name | This compound | [2] |

| Appearance | White to yellow powder | [1] |

| Purity | Typically ~95% | [1] |

| Key Functional Groups | Trifluoromethyl, Pyridine, Ether, Benzonitrile | [1] |

The trifluoromethyl (-CF₃) group is a critical determinant of this molecule's activity. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and cell permeability, which are desirable attributes for a drug candidate.[3][4][5] The pyridine ring is a common scaffold in numerous bioactive molecules, and the benzonitrile group can participate in various biological interactions.[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making it susceptible to nucleophilic attack.

Synthetic Workflow

The general synthetic approach involves the coupling of a halosubstituted trifluoromethylpyridine with a hydroxybenzonitrile.

Sources

- 1. Buy this compound | 175277-01-7 [smolecule.com]

- 2. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7 [matrix-fine-chemicals.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

Biological activity of trifluoromethylpyridine ethers

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Ethers

Authored by a Senior Application Scientist

Foreword: The Strategic Advantage of Fluorination in Bioactive Compound Design

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug and pesticide design. Among these, the trifluoromethyl (CF₃) group, when appended to a heterocyclic scaffold like pyridine, imparts a unique combination of physicochemical properties that can dramatically enhance biological activity.[1][2] This guide provides an in-depth exploration of trifluoromethylpyridine ethers, a prominent class of molecules that leverages these properties to achieve potent and selective herbicidal, insecticidal, and fungicidal effects.

The power of the trifluoromethyl group lies in its trifecta of influence:

-

Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's ability to permeate biological membranes, a critical factor for absorption, distribution, and reaching the target site, whether in a plant, insect, or fungus.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s. This often translates to a longer biological half-life and sustained activity.[3]

-

Potent Electron-Withdrawing Nature: The CF₃ group alters the electronic landscape of the pyridine ring, influencing the molecule's binding affinity and interaction with its biological target.[3][1]

This guide moves beyond a mere catalog of compounds. It is designed for the research scientist and drug development professional, delving into the causality behind molecular design, the intricacies of biological mechanisms, and the self-validating experimental workflows required to rigorously assess these powerful compounds.

Section 1: Core Scaffolds and Synthesis Strategy

The biological efficacy of a trifluoromethylpyridine ether begins with its chemical architecture. The synthesis typically involves the coupling of a functionalized trifluoromethylpyridine core with a second moiety (often a phenol or alcohol) to form the defining ether linkage.

The trifluoromethylpyridine core itself is generally prepared via two established routes:

-

Halogen Exchange (Halex) Reactions: This industrial-scale method often starts with a picoline (methylpyridine) precursor, which undergoes chlorination followed by a chlorine-fluorine exchange reaction to install the trifluoromethyl group.[1][4]

-

Building Block Condensation: This approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][2]

The crucial ether bond is most commonly formed through a nucleophilic aromatic substitution (SNAr) reaction, such as a Williamson ether synthesis variant. For example, a key intermediate like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be reacted with a phenoxide to yield the desired aryloxy-trifluoromethylpyridine ether. The choice of starting materials and reaction conditions is paramount, as it dictates the final substitution pattern on both the pyridine and the adjoined ring system, which in turn governs biological specificity and potency.

Section 2: Dominant Biological Activities and Mechanisms of Action

Trifluoromethylpyridine ethers have found widespread application in crop protection, demonstrating a remarkable breadth of activity. This section dissects the mechanisms behind their three primary roles: as herbicides, insecticides, and fungicides.

Herbicidal Activity: Targeting Lipid Synthesis in Grasses

A premier class of herbicides based on this scaffold are the aryloxyphenoxypropionates (FOPs), exemplified by Haloxyfop and Fluazifop .[1][4][5] These compounds are selective, post-emergence herbicides used to control grass weeds in broadleaf crops.

Mechanism of Action: ACCase Inhibition The primary target of FOP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase) .[1][6][7] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a process vital for the production of cell membranes, particularly in the rapidly growing meristematic tissues of grasses. By inhibiting ACCase, the herbicide effectively halts lipid production, leading to growth cessation and eventual death of the weed.

Expert Insight: The Pro-Herbicide Strategy A key aspect of the efficacy of compounds like Haloxyfop is their application as a pro-herbicide, typically as a methyl or butyl ester (e.g., Haloxyfop-P-methyl).[6][8][9] The ester form is more lipophilic, facilitating rapid penetration of the waxy plant cuticle. Once inside the plant, native esterase enzymes hydrolyze the ester to the corresponding carboxylic acid (e.g., Haloxyfop acid).[6] This active metabolite is the potent inhibitor of ACCase and is more readily translocated via the phloem to the sites of action in the meristems.[6] This metabolic activation is a self-validating system; the compound is delivered in an inert form and only becomes toxic upon processing by the target organism's own enzymatic machinery.

Caption: Proposed mechanism of action for the insecticide Pyridalyl in an insect cell.

Fungicidal/Nematicidal Activity: Disrupting Fungal Respiration

While many trifluoromethylpyridine-containing fungicides are amides, the ether linkage is also present in this class. For instance, Acynonapyr is an insecticide/nematicide where a 5-(trifluoromethyl)pyridine ring is connected to an azabicyclo[3.3.1]nonane core via an ether bond. [1][4]Its mode of action is presumed to be the disruption of the neurotransmitter system by targeting inhibitory glutamate receptors. [1][4] However, the most commercially significant trifluoromethylpyridine-containing fungicide, Fluopyram , is a pyridinyl-ethyl-benzamide. While not a true ether, its biological activity is instructive for this class of compounds. It is a broad-spectrum fungicide and nematicide with preventative and curative properties. [10][11] Mechanism of Action: SDHI Fungicides Fluopyram belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. [12][13][14]Its target is Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. [11][13]By binding to and inhibiting this enzyme complex, Fluopyram blocks cellular respiration, depriving the fungal or nematode cells of the energy (ATP) required for essential life processes like spore germination, mycelial growth, and sporulation. [11]

Caption: Inhibition of Complex II (SDH) in the fungal mitochondrial respiratory chain by an SDHI fungicide.

Section 3: Quantitative Data & Structure-Activity Relationships

The potency of these compounds is quantified by metrics such as GR₅₀ (concentration for 50% growth reduction in plants), LC₅₀ (lethal concentration for 50% of a test population of insects), and EC₅₀ (effective concentration for 50% inhibition of a biological process). These values are determined through rigorous bioassays.

Table 1: Overview of Key Trifluoromethylpyridine Ether Derivatives and Related Compounds

| Compound Name | Class | Primary Target | Biological Target/Mechanism of Action |

|---|---|---|---|

| Haloxyfop | Herbicide | Grass Weeds | Acetyl-CoA Carboxylase (ACCase) Inhibitor [5][6][7] |

| Fluazifop | Herbicide | Grass Weeds | Acetyl-CoA Carboxylase (ACCase) Inhibitor [1][4] |

| Pyridalyl | Insecticide | Lepidoptera, Thysanoptera | Unclassified; Induces ROS via P450 activation [15][16] |

| Acynonapyr | Insecticide/Nematicide | Various Pests | Presumed Glutamate Receptor Modulator [1][4] |

| Fluopyram | Fungicide/Nematicide | Ascomycetes, Deuteromycetes | Succinate Dehydrogenase (SDH) Inhibitor [10][11][13]|

Structure-Activity Relationship (SAR) Insights: Decades of research have revealed key SAR trends that guide the design of new analogs: [17][18]* The Pyridine Core: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl substructure is a highly effective "agrophore." The specific placement of the electron-withdrawing chlorine and trifluoromethyl groups is often critical for potent binding to the target enzyme.

-

The Ether Linkage: The oxygen atom of the ether provides a specific spatial arrangement and conformational flexibility between the pyridine ring and the second aromatic system, which is crucial for fitting into the active site of enzymes like ACCase.

-

The "Other Side": Modifications to the molecule on the other side of the ether linkage are used to fine-tune properties. For aryloxyphenoxypropionate herbicides, the chiral center on the propionate tail is vital; only the R-enantiomer is biologically active. [6][9]For other compounds, substituents on the second ring can modulate the spectrum of activity, selectivity, and pharmacokinetic properties. [17][18]

Section 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the biological activity of novel compounds must be assessed using a tiered, self-validating approach that progresses from in vitro target-based assays to whole-organism efficacy studies.

Workflow: From Synthesis to In-Vivo Validation

The logical progression of testing ensures that resources are focused on the most promising candidates. A failure at an early, high-throughput stage prevents costly and time-consuming whole-organism studies on inactive compounds.

Caption: A generalized experimental workflow for the discovery and validation of novel bioactive compounds.

Protocol 1: In Vitro ACCase Inhibition Assay (Herbicide Target)

Causality: This assay directly measures the intrinsic inhibitory potential of a compound against the target enzyme, isolated from other biological variables like uptake or metabolism. It is the foundational proof of a compound's proposed mechanism of action.

Methodology: [6]1. Enzyme Extraction:

- Homogenize young, actively growing tissue from a susceptible grass species (e.g., maize) in a chilled extraction buffer (containing protease inhibitors and stabilizing agents like glycerol).

- Centrifuge the homogenate at low speed to remove cell debris, then at high speed (e.g., 100,000 x g) to pellet microsomes.

- Partially purify the ACCase from the supernatant using ammonium sulfate precipitation. Resuspend the active fraction in a storage buffer.

- Assay Reaction:

- Prepare a reaction mixture in a 96-well plate format containing assay buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled bicarbonate).

- Add the test compound (dissolved in DMSO) across a range of concentrations. Include a no-enzyme control and a no-inhibitor (DMSO only) control.

- Initiate the reaction by adding the purified ACCase enzyme preparation. . Incubate at a controlled temperature (e.g., 32°C) for a set time (e.g., 10-15 minutes).

- Quantification:

- Stop the reaction by adding concentrated HCl. This acidifies the mixture, stopping the enzymatic reaction and driving off any unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

- The stable, radiolabeled product (malonyl-CoA) remains.

- Dry the samples and measure the incorporated radioactivity using a scintillation counter.

- Data Analysis:

- Calculate the percentage of ACCase inhibition relative to the no-inhibitor control for each compound concentration.

- Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value (concentration required for 50% inhibition).

Protocol 2: Whole-Plant Herbicidal Efficacy Assay (GR₅₀ Determination)

Causality: This assay validates the in vitro results at the whole-organism level. It accounts for all critical physiological factors: absorption through the cuticle, translocation to the meristems, metabolic activation (for pro-herbicides), and ultimately, phytotoxicity. The GR₅₀ value is a more agronomically relevant metric than the IC₅₀.

Methodology: [6]1. Plant Cultivation:

- Grow a susceptible grass species (e.g., Avena fatua or Setaria viridis) in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, light, humidity).

- Allow plants to reach a specific growth stage (e.g., 3-4 leaf stage) to ensure uniformity.

- Compound Application:

- Prepare serial dilutions of the test compound in a solution containing a surfactant to ensure even foliar coverage.

- Apply the solutions to the plants using a calibrated track sprayer to simulate a field application and ensure a precise dose per unit area. Include an untreated control group (sprayed with surfactant solution only).

- Incubation and Assessment:

- Return the treated plants to the greenhouse and grow for a defined period (e.g., 14-21 days).

- Visually assess phytotoxicity symptoms (chlorosis, necrosis, stunting) at regular intervals.

- Biomass Measurement (Self-Validation):

- At the end of the incubation period, harvest the above-ground biomass from all plants in each treatment group.

- Dry the biomass in an oven at ~60°C to a constant weight. This provides an objective, quantitative measure of growth inhibition, removing the subjectivity of visual scoring.

- Data Analysis:

- Calculate the percentage of growth reduction for each treatment relative to the mean dry weight of the untreated control group.

- Use statistical software to fit the data to a log-logistic dose-response model to calculate the GR₅₀ value (the dose required to reduce plant growth by 50%).

Protocol 3: Insect Cell Line Cytotoxicity Assay

Causality: As demonstrated with Pyridalyl, cytotoxicity in a relevant insect cell line can be a strong proxy for whole-insect activity, especially for compounds with novel modes of action that disrupt general cellular processes. This assay is rapid, reproducible, and suitable for high-throughput screening. Comparing results with a mammalian cell line provides a direct measure of selective toxicity.

Methodology: [19]1. Cell Culture:

- Maintain an insect cell line (e.g., Sf9 from Spodoptera frugiperda) and a mammalian cell line (e.g., CHO-K1 from Chinese hamster ovary) in their respective appropriate culture media and conditions (e.g., 27°C for Sf9, 37°C with CO₂ for CHO-K1).

- Cell Plating:

- Seed the cells into 96-well microplates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.

- Compound Treatment:

- Add the test compounds, serially diluted in culture medium, to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

- Incubate the plates for a set duration (e.g., 48-72 hours).

- Viability Assessment:

- Assess cell viability using a metabolic assay, such as the MTT or MTS assay. These assays measure the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.

- Alternatively, use the Trypan Blue exclusion method, where a dye is taken up only by non-viable cells with compromised membranes, and cells are counted using a hemocytometer or automated cell counter. [19]5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the data and determine the LC₅₀ (lethal concentration 50%) for each cell line. The ratio of LC₅₀ (mammalian) / LC₅₀ (insect) gives the selectivity index.

Conclusion and Future Outlook

The trifluoromethylpyridine ether scaffold, and its close relatives, represent a triumph of modern chemical design. By combining the unique electronic and steric properties of the trifluoromethyl group with the versatile chemistry of the pyridine ring, chemists have developed highly effective agents that precisely target essential biological processes in weeds, insects, and fungi. [1][20][17] The success of these molecules in agrochemistry underscores their potential in other fields, including human and veterinary medicine. [1][21]The principles learned from their mechanisms of action—from the pro-drug activation of haloxyfop to the novel oxidative stress cascade induced by pyridalyl—provide a robust framework for future discovery. As researchers continue to explore new ways to synthesize and functionalize this privileged scaffold, it is certain that trifluoromethylpyridine derivatives will remain at the forefront of bioactive compound innovation.

References

- A Comparative Analysis of the Herbicidal Activity of Haloxyfop-P-methyl and Its Metabolites. Benchchem.

- Isayama, S., et al. (2007). Pyridalyl: A Novel Compound with Excellent Insecticidal Activity, High Selectivity, and Unique Mode of Action. Sumitomo Chemical.

- Saito, S., et al. (2005). Pyridalyl, a novel insecticide: potency and insecticidal selectivity. Pest Management Science, 61(1), 30-34.

- The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- Sakamoto, N., et al. (2015). Pyridalyl: A novel insecticidal agent for controlling lepidopterous pests.

- Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36573-36580.

- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155.

- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Nauen, R., et al. (2007). The molecular action of the novel insecticide, Pyridalyl. PubMed.

- Research and Development of a Novel Insecticide 'pyridalyl'. Sumitomo Chemical Co., Ltd.

- In vivo fungicidal activities of compound I‐1 and fluopyram against...

- Acidic herbicide in focus: haloxyfop. (2024). Eurofins Germany.

- Tsukamoto, M., & Nakamura, T. (2023).

- Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4553-4565.

- Wu, J., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(15), 8123-8130.

- Synergistic weed control from applications of haloxyfop and ALS inhibitor herbicides.

- Fluopyram: Efficacy and Beyond on Problem

- Fluopyram | New Active Ingredient Review. Minnesota Department of Agriculture.

- fluopyram (243).

- Haloxyfop 431.

- Buerge, I. J., et al. (2015). Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil. Environmental Science & Technology, 49(7), 4247-4255.

- Fluopyram - a new active ingredient

- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. US10624342B2 - Synergistic weed control from applications of haloxyfop and ALS inhibitor herbicides - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]

- 8. fao.org [fao.org]

- 9. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 16. The molecular action of the novel insecticide, Pyridalyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]

- 19. Pyridalyl, a novel insecticide: potency and insecticidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chigroup.site [chigroup.site]

- 21. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Fluorine Advantage in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Role of the Trifluoromethyl Group in Drug Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the trajectory of pharmaceutical development.[1] Organofluorine chemistry provides medicinal chemists with a powerful toolkit to modulate the properties of drug candidates, and among the most impactful fluorinated motifs is the trifluoromethyl (CF3) group.[1][2][3] Its integration into a molecular scaffold is a well-established strategy to enhance a compound's therapeutic profile by favorably altering its physicochemical properties, metabolic stability, and interaction with biological targets.[4][5]

Approximately 15–20% of all licensed drugs introduced to the market annually contain fluorine, a testament to its significance.[6] The CF3 group, in particular, is a privileged pharmacophore due to a unique combination of high electronegativity, moderate steric bulk, and exceptional stability.[2][3][6] This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the multifaceted role of the trifluoromethyl group. We will delve into the causality behind its effects on molecular properties, pharmacokinetic profiles (ADME), and pharmacodynamic interactions, supported by field-proven insights, experimental protocols, and illustrative case studies.

Part 1: Mastering Physicochemical Properties with the Trifluoromethyl Group

The introduction of a CF3 group can dramatically alter a molecule's fundamental physicochemical characteristics, which are critical determinants of its drug-like properties.

Lipophilicity: A Key to Permeability

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial factor governing drug absorption, distribution, and the ability to cross biological membranes.[7] The trifluoromethyl group is a potent modulator of this property.

-

Causality: The CF3 group significantly increases lipophilicity, with a reported Hansch lipophilicity parameter (π) of +0.88.[4][8] This effect stems from the replacement of three polar C-H bonds with three non-polar, yet highly polarized, C-F bonds. This alteration enhances a molecule's preference for non-polar environments, such as the lipid bilayer of cell membranes, which can lead to improved absorption and bioavailability.[1][8][9] For drugs targeting the central nervous system (CNS), this enhanced lipophilicity can facilitate penetration of the blood-brain barrier, as exemplified by the antidepressant Fluoxetine.[8]

Table 1: Comparative Lipophilicity (LogP) of Analogs LogP is the partition coefficient, a measure of lipophilicity. A higher value indicates greater lipophilicity.

| Parent Compound | LogP (Calculated) | CF3-Substituted Analog | LogP (Calculated) | Change in LogP (ΔLogP) |

| Toluene | 2.11 | α,α,α-Trifluorotoluene | 2.86 | +0.75 |

| Aniline | 0.90 | 4-(Trifluoromethyl)aniline | 2.47 | +1.57 |

| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |

Electronic Effects: Modulating Acidity and Interactions

The three highly electronegative fluorine atoms make the CF3 group one of the strongest electron-withdrawing groups used in medicinal chemistry.[4][6][10]

-

Causality: This powerful inductive effect can significantly lower the pKa of adjacent functional groups. For instance, attaching a CF3 group to an aromatic ring can increase the acidity of a phenolic hydroxyl or decrease the basicity of an aniline nitrogen.[6] This pKa modulation is critical because the ionization state of a drug affects its solubility, receptor binding, and cell permeability. By fine-tuning the pKa, chemists can optimize the fraction of the neutral, more membrane-permeable species at physiological pH.[2][3] The altered electronic distribution can also enhance binding interactions with biological targets through favorable electrostatic or hydrogen bonding.[1][11]

Steric Profile and Bioisosterism

The CF3 group serves as a valuable bioisostere—a substituent that retains similar physical or chemical properties to the original atom or group, leading to comparable biological activity.

-

Causality: While larger than a methyl group, the trifluoromethyl group is sterically similar to an ethyl or isopropyl group and is often used as a bioisostere for a chlorine atom.[4][8][12] Its bulk can be used to control the conformation of a molecule, locking it into a bioactive shape that fits more selectively into a target's binding site.[13] This steric influence can improve potency and reduce off-target effects.

Part 2: Enhancing the Pharmacokinetic Profile (ADME)

Perhaps the most celebrated role of the trifluoromethyl group is its ability to dramatically improve a drug's metabolic stability, a critical component of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: The "Metabolic Switching" Effect

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a major route of elimination that often terminates a drug's action. The CF3 group provides a powerful defense against this process.

-

Causality: The exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~414 kJ/mol) is the key to this effect.[4][8] The C-F bond is highly resistant to enzymatic cleavage.[1][14] When a CF3 group replaces a metabolically labile group, such as a methyl or methoxy group that is prone to oxidative metabolism by CYP enzymes, that metabolic pathway is effectively blocked.[14][15] This strategy, often called "metabolic switching," diverts metabolism to other, less favorable positions on the molecule, thereby reducing the overall rate of clearance.[15] The result is a longer drug half-life, improved oral bioavailability, and a more predictable and sustained therapeutic effect.[1][8][14]

Caption: Metabolic blocking effect of the trifluoromethyl group.

Table 2: Impact of Trifluoromethyl Substitution on Metabolic Stability

| Drug Analog Pair | Key Modification | Half-life (t½) in vitro | Intrinsic Clearance (CLᵢₙₜ) | Outcome |

| Analog A | Metabolically labile -CH₃ group | Shorter | Higher | Rapid metabolism |

| Analog B | -CH₃ replaced with -CF₃ | Longer | Lower | Blocked metabolism, increased stability[14] |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard, high-throughput method used in early drug discovery to assess the metabolic stability of compounds.

-

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[15]

-

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Control compounds (high and low clearance).

-

Acetonitrile with internal standard for quenching.

-

96-well plates.

-

-

Methodology:

-

Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to a final concentration of 1 µM.

-

Incubation: In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

-